4-Amino-2-(trifluoromethyl)benzonitrile

Beschreibung

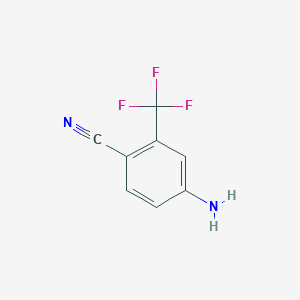

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYLCUKSLBUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215711 | |

| Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-70-6 | |

| Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 4-amino-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L47D9XHC08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-2-(trifluoromethyl)benzonitrile CAS number 654-70-6

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 654-70-6, is a high-purity pharmaceutical intermediate crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a trifluoromethyl group, an amino group, and a nitrile function on a benzene ring, makes it a versatile and reactive precursor for advanced drug synthesis.[1] This compound is a key building block in the production of non-steroidal anti-androgen medications, most notably Bicalutamide and Enzalutamide, which are used in the treatment of prostate cancer.[2][3] It also serves as a starting material for novel benzimidazole derivatives investigated for their potential anticancer and antimicrobial activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound typically appears as a white to brown solid or powder.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 654-70-6 | [4] |

| Molecular Formula | C₈H₅F₃N₂ | [5] |

| Molecular Weight | 186.13 g/mol | [5] |

| Melting Point | 136-145 °C | [2] |

| Boiling Point | 294.5 ± 40.0 °C (Predicted) | [6] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 131.9 °C | [2] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [6] |

| 20 mg/mL in Dichloromethane (DCM) | [7] | |

| LogP | 2.20 | [8] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound. Key spectral characteristics are outlined below.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available in public databases. | [4] |

| ¹³C NMR | Spectral data available in public databases. | [4] |

| IR Spectroscopy | KBr Wafer or ATR-IR data available. | [4] |

| Mass Spectrometry | GC-MS data available; m/z top peak at 186. | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)C#N | [4] |

Synthesis and Purification

Several synthetic routes to this compound have been developed, often optimized for industrial-scale production with high purity and yield. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from 4-Amino-2-trifluoromethylbenzaldehyde

This method involves the conversion of an aldehyde to a nitrile.

Reaction Scheme: 4-amino-2-trifluoromethylbenzaldehyde → 4-amino-2-trifluoromethylbenzonitrile

Methodology:

-

To a 500 L reactor, add 18.8 kg of 4-amino-2-trifluoromethylbenzaldehyde, 200 kg of toluene, 1.88 kg of acetic acid, and 11.45 kg of ammonium hydrogen sulfate.[9]

-

Heat the mixture to reflux and maintain for 16 hours.[9]

-

After cooling, add 200 kg of water and 3 kg of sodium hydroxide. Stir the mixture for 1 hour.[9]

-

Allow the phases to stand for 1 hour, then separate and discard the aqueous layer.[9]

-

From the organic layer, remove 100 kg of toluene via distillation under reduced pressure.[9]

-

Cool the remaining solution to between -5 and 0 °C to induce crystallization.[9]

-

Filter the resulting solid to yield the final product, 4-amino-2-trifluoromethylbenzonitrile. This process reports a yield of 98.9% and a purity of 99.9%.[9]

Experimental Protocol 2: Synthesis from m-Trifluoromethyl Fluorobenzene

This multi-step process is suitable for industrial production and begins with a readily available starting material.[10] The overall workflow is visualized in the diagram below.

Methodology:

-

Step 1: Positioning Bromination: In a suitable reactor, combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid. Heat the mixture to reflux and add dibromohydantoin in portions over 5-7 hours. After the reaction, wash the mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.[10]

-

Step 2: Cyano Group Replacement: Under stirring and reflux, add the brominated intermediate from Step 1 dropwise to a mixture of quinoline and cuprous cyanide. The reaction is typically maintained for over 20 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[11]

-

Step 3: Ammonolysis Substitution: Dissolve the fluorinated intermediate from Step 2 in ethanol in a sealed reactor. Introduce liquid ammonia (e.g., 1.5:1 molar ratio with the substrate) and heat to approximately 120-122 °C for 8-10 hours. This step yields the crude product.[11]

-

Step 4: Purification: The crude 4-amino-2-trifluoromethylbenzonitrile is purified by recrystallization from toluene to yield the final product with a purity often exceeding 99%.[11]

Caption: A simplified workflow for the synthesis of the target compound.

General Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

-

Solvent Selection: Choose a suitable solvent or solvent system. Toluene is a documented solvent for this compound.[11] An anti-solvent system (e.g., a "good" solvent like dichloromethane and a "poor" solvent like hexane) can also be effective.[12][13]

-

Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (or the single solvent) at an elevated temperature to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield. If using an anti-solvent, add the "poor" solvent dropwise to the dissolved solution until turbidity persists, then clarify with a few drops of the "good" solvent before cooling.[12]

-

Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Methods

Ensuring the purity of pharmaceutical intermediates is critical. High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for this purpose.[14]

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for the purity analysis of this compound.

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: A reverse-phase column, such as a C18 column.[15]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility, or phosphoric acid) and an organic solvent like acetonitrile.[8][16]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes to elute impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 230-254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (like a 1:1 mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.[16]

-

Analysis: Inject the sample and integrate the peak areas. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Chemical Reactivity and Applications

The reactivity of this compound is centered around its amino and nitrile functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution.

-

N-Acylation: The primary amino group readily undergoes acylation reactions. This reactivity is exploited in the synthesis of Bicalutamide, where it is acylated with a propanoyl chloride derivative.[17]

-

Reaction with Thiophosgene: The amino group reacts with thiophosgene or its equivalents to form an isothiocyanate. This is a key step in the synthesis of Enzalutamide.[3]

-

Benzimidazole Formation: The compound can serve as a precursor for benzimidazole synthesis, which involves condensation reactions. These resulting benzimidazole derivatives are explored for various biological activities, including as potential inhibitors of endothelial cell growth in cancer research.[5]

Application Case Study: Bicalutamide and the Androgen Receptor Signaling Pathway

The most significant application of this compound is as a key intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug used to treat prostate cancer.[2]

Mechanism of Action of Bicalutamide

Bicalutamide functions as a competitive antagonist of the Androgen Receptor (AR).[6] In prostate cancer, androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding causes a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cancer cell growth and survival.[18][19]

Bicalutamide competitively binds to the same site on the AR as natural androgens.[20] However, this binding does not induce the correct conformational change required for full receptor activation. It disrupts the subsequent steps, preventing the efficient translocation to the nucleus and the transcription of target genes, thereby inhibiting tumor growth.[18][20]

Caption: The Androgen Receptor signaling pathway and its inhibition by Bicalutamide.

Safety and Handling

This compound is classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. A NIOSH/MSHA-approved respirator should be used in case of dust formation or insufficient ventilation.[21]

-

Handling: Use only under a chemical fume hood. Avoid dust formation and prevent contact with skin, eyes, and clothing. Ensure adequate ventilation and that eyewash stations and safety showers are nearby.[21]

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive and should be stored under recommended conditions.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[21]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[21]

References

- 1. The Essential Role of this compound in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. Cas No. 654-70-6, this compound - Buy Cas No. 654-70-6, Bicalutamide intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 4. This compound | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 654-70-6 [chemicalbook.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. 654-70-6 this compound AKSci J90918 [aksci.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 11. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pharmacyfreak.com [pharmacyfreak.com]

- 19. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 20. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Amino-2-cyanobenzotrifluoride

Introduction

5-Amino-2-cyanobenzotrifluoride is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its trifluoromethyl and cyano functionalities impart unique electronic properties and reactivity, making it a valuable intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.

Structure and Nomenclature

The chemical structure of 5-amino-2-cyanobenzotrifluoride consists of a benzene ring substituted with an amino group (-NH₂), a cyano group (-CN), and a trifluoromethyl group (-CF₃).

Systematic IUPAC Name: 4-Amino-2-(trifluoromethyl)benzonitrile[1]

Synonyms: 4-Cyano-3-(trifluoromethyl)aniline, 4-Amino-2-trifluoromethylbenzonitrile, Bicalutamide aminobenzonitrile[2][3][4]

CAS Registry Number: 654-70-6[2][4]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 5-amino-2-cyanobenzotrifluoride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂ | [5][6] |

| Molecular Weight | 186.13 g/mol | [5][7] |

| Appearance | White to off-white solid | [] |

| Melting Point | 141-145 °C | [] |

| Boiling Point | 294.5±40.0 °C at 760 mmHg | [] |

| Density | 1.37±0.1 g/cm³ | [] |

| Purity | >95% | [] |

| InChI | InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | [] |

| InChI Key | PMDYLCUKSLBUHO-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)C#N | [] |

| IR Spectrum | Available | [7][9] |

| Mass Spectrum | Available | [7] |

Synthesis of 5-Amino-2-cyanobenzotrifluoride

A common synthetic route to 5-amino-2-cyanobenzotrifluoride involves a three-step process starting from m-trifluoromethyl fluorobenzene.[2][5]

Experimental Protocol

Step 1: Positional Bromination

-

In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin in batches and continue the reaction for 5-7 hours.

-

After the reaction is complete, wash the mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.[5]

Step 2: Cyanide Displacement

-

In a separate reactor, charge quinoline and cuprous cyanide.

-

Under stirring and reflux, add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from the previous step.

-

Continue the reflux for approximately 22 hours.

-

Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, via steam distillation.[2]

Step 3: Ammonolysis

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol.

-

Introduce liquid ammonia into the solution.

-

Heat the mixture in a sealed environment to around 120°C for 8-10 hours.

-

This step yields the crude 4-amino-2-trifluoromethylbenzonitrile.[5]

-

The crude product can be purified by recrystallization from toluene to obtain the final product with high purity.[5]

Role in Drug Development: Synthesis of Bicalutamide

5-Amino-2-cyanobenzotrifluoride is a pivotal intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[][10] The following diagram illustrates the synthetic pathway of Bicalutamide, highlighting the integration of 5-amino-2-cyanobenzotrifluoride.

General Experimental Workflow for Characterization

The structural integrity and purity of synthesized 5-amino-2-cyanobenzotrifluoride are critical for its use in further chemical transformations. A typical experimental workflow for its characterization is depicted below.

Safety and Handling

5-Amino-2-cyanobenzotrifluoride is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Amino-2-cyanobenzotrifluoride is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anti-cancer drugs like Bicalutamide. Its synthesis from readily available starting materials and its unique chemical properties make it a compound of high interest to researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization.

References

- 1. US6797843B2 - Process for preparing rac-bicalutamide and its intermediates - Google Patents [patents.google.com]

- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. This compound | 654-70-6 [chemicalbook.com]

- 4. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. 5-Amino-2-cyanobenzotrifluoride [webbook.nist.gov]

- 9. 5-Amino-2-cyanobenzotrifluoride [webbook.nist.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical manufacturing.[1] It details the compound's molecular properties, experimental protocols for its synthesis and analysis, and its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Properties and Identification

This compound is a high-purity pharmaceutical intermediate recognized for its stability and reactivity.[1] Its chemical structure, which includes a trifluoromethyl group and an amino functionality, makes it a versatile building block for complex molecules in advanced drug synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C8H5F3N2 | [2][3][4][5][6][7] |

| Molecular Weight | 186.13 g/mol | [2][4][5][7] |

| CAS Number | 654-70-6 | [2][3][5][7] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-trifluoromethylaniline | [2][6] |

| Appearance | Solid (Typical) | [4] |

| Solubility in Water | Low | [4] |

Experimental Protocols

A novel and efficient method for the preparation of 4-amino-2-trifluoromethyl benzonitrile involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene. This process is advantageous due to readily available raw materials, a simple and short route, and a high yield of the final product.[8][9] The overall yield of this process reaches 73-75%, with the final product having a purity of over 99%.[8][9]

Step 1: Positional Bromination

-

m-Trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid are added to a reactor.

-

The mixture is stirred and heated to reflux.

-

Dibromohydantoin is added in batches, and the reaction proceeds for 5-7 hours.

-

The product, 4-fluoro-2-trifluoromethyl bromobenzene, is washed with an ice-water solution.

Step 2: Cyano Group Replacement

-

The 4-fluoro-2-trifluoromethyl bromobenzene obtained from the previous step is reacted with cuprous cyanide in the presence of a catalyst such as quinoline.

-

The reaction mixture is heated to facilitate the replacement of the bromine atom with a cyano group, yielding 4-fluoro-2-trifluoromethylbenzonitrile.

-

The product is then distilled to purify it.

Step 3: Ammonolysis Substitution

-

The purified 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol.

-

Liquid ammonia is introduced into the solution in a sealed reactor.

-

The mixture is heated to approximately 120-122°C for 8-10 hours.[8][9]

-

This step results in the formation of the crude product, 4-amino-2-trifluoromethylbenzonitrile.

-

The crude product is then purified by refining with toluene to obtain the final high-purity product.[8][9]

The purity of this compound can be effectively determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[10]

-

Column: Newcrom R1 HPLC column.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[10]

-

Application: This method is suitable for analyzing the purity of the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[10]

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds.[1][5]

-

Androgen Receptor Modulators: It is used in the preparation of non-steroidal androgen receptor modulators.[5]

-

Cancer Therapeutics: This compound is a precursor in the synthesis of benzimidazoles, which are investigated as potential treatments for breast cancer due to their ability to inhibit the growth of endothelial cells.[5]

-

Bicalutamide Synthesis: It is also known as an impurity and an intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug.[2]

Logical Workflow for Synthesis

The following diagram illustrates the three-step synthesis process of this compound.

References

- 1. The Essential Role of this compound in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. This compound | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound Manufacturer & Supplier in China | CAS 367-31-7 | Properties, Uses, Safety, Price [nj-finechem.com]

- 5. This compound | 654-70-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates data from various suppliers and provides a standardized experimental protocol for its determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data: Melting Point

This compound, also known by its synonyms 5-Amino-2-cyanobenzotrifluoride and 4-Cyano-3-trifluoromethylaniline, is a tan to white crystalline solid at room temperature.[1][2] Its melting point is a critical parameter for its identification and purity assessment. A summary of the melting point data from various sources is presented in the table below.

| Data Source | Melting Point (°C) |

| Fisher Scientific | 136 - 139 °C[3] |

| ChemicalBook | 141 - 145 °C[4] |

| Thermo Scientific Chemicals | 138 - 146 °C[5] |

| Stenutz | 138 °C[6] |

| Sigma-Aldrich | 141 - 145 °C[7] |

| Jinon Pharma | 136 - 145 °C[8] |

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the substance and the methodology used for determination.

Experimental Protocol for Melting Point Determination

The following is a standard protocol for determining the melting point of this compound in a laboratory setting.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample. The sample height in the tube should be approximately 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface or by dropping it through a long glass tube.

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting range.

-

Once the temperature is within 20°C of the expected melting point (based on the data in the table above), reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Data Recording:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For a pure substance, the melting range is typically narrow (0.5-2°C). A broad melting range may indicate the presence of impurities.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle this compound in a well-ventilated area or a fume hood, as it can be harmful if inhaled, swallowed, or absorbed through the skin.[1]

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1][3][9]

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a synthesized compound like this compound. This process ensures the identity and purity of the compound before its use in further research and development.

Caption: Workflow for Synthesis and Characterization.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 654-70-6 [amp.chemicalbook.com]

- 5. 442470010 [thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. This compound 97 654-70-6 [sigmaaldrich.com]

- 8. 4-Amino-2-trifluoro methyl benzonitrile [jinonpharma.com]

- 9. echemi.com [echemi.com]

Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)benzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is confirmed in various databases, detailed peak assignments and quantitative values are not always publicly available.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument | BRUKER AC-300 or similar | Data available, instrument details not specified |

| Solvent | Not specified | Not specified |

| Chemical Shifts (δ) | Specific peak data not publicly available. | Specific peak data not publicly available. |

| Coupling Constants (J) | Not publicly available. | Not applicable. |

| Notes | The ¹H NMR spectrum has been recorded.[1] | The ¹³C NMR spectrum has been recorded.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Data |

| Technique | Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Wafer or ATR)[1] |

| Sample Preparation | KBr Wafer or Neat |

| Characteristic Peaks | Spectrum available and conforms to the structure. Specific peak assignments are not detailed in the available public data. Expected peaks include N-H stretching (amines), C≡N stretching (nitrile), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching. |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Data |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.13 g/mol [2] |

| Major Peaks (m/z) | 186 (M+), 167, 139[1] |

| Notes | The peak at m/z 186 corresponds to the molecular ion. The relative abundances of the fragments are not specified in the available data. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of aromatic organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling. A 90-degree pulse width is used, with a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy (KBr Wafer Method)

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powder-like consistency.

-

Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. A vacuum is applied to remove trapped air, and the mixture is compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): A small volume (typically 1 µL) of the sample solution is injected into the GC system, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, commonly using electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The mass spectrum is recorded, showing the relative abundance of each fragment. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Amino-2-(trifluoromethyl)benzonitrile in common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively in their experimental workflows.

Solubility Data

The solubility of this compound has been characterized in several common laboratory solvents. While comprehensive quantitative data is limited in publicly available literature, a combination of qualitative and quantitative information has been compiled to guide laboratory practices. The following table summarizes the available solubility data.

| Solvent | Chemical Class | Solubility | Concentration | Notes |

| Dichloromethane (DCM) | Chlorinated | Soluble | 20 mg/mL | A clear solution is formed at this concentration[1]. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Sparingly Soluble | Not specified | The compound dissolves to a limited extent[2][3]. |

| Methanol | Alcohol | Slightly Soluble | Not specified | The compound shows low solubility[2][3]. |

| Ethanol | Alcohol | Soluble (Implied) | Not specified | Used as a solvent in a synthesis protocol, implying solubility[4][5]. |

| Toluene | Aromatic Hydrocarbon | Soluble (Implied) | Not specified | Used as a refining solvent, implying solubility of the crude product[4][5]. |

Experimental Protocols

The determination of the solubility of a solid organic compound such as this compound is a fundamental procedure in a laboratory setting. Below is a generalized experimental protocol for determining the solubility of a solid compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., lab bench at room temperature, water bath)

-

Filtration apparatus (e.g., syringe filters, filter paper and funnel)

-

Apparatus for solvent evaporation (e.g., rotary evaporator, nitrogen stream)

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

-

Allow the mixture to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation. The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

-

Determination of Solute Concentration:

-

Weigh an empty, clean, and dry collection vial.

-

Transfer the collected supernatant to the pre-weighed vial.

-

Evaporate the solvent from the supernatant under reduced pressure (using a rotary evaporator) or a gentle stream of nitrogen until a constant weight of the solid residue is achieved.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

The solubility can then be calculated in the desired units (e.g., mg/mL, g/100 mL) by dividing the mass of the dissolved solid by the volume of the supernatant collected.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of a solid compound.

References

- 1. 654-70-6 this compound AKSci J90918 [aksci.com]

- 2. This compound | 654-70-6 [amp.chemicalbook.com]

- 3. This compound | 654-70-6 [amp.chemicalbook.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

A Technical Guide to the Key Reactive Sites of 4-Amino-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals, most notably in the development of oncology and central nervous system therapeutics.[1] Its chemical architecture, featuring an amino group, a nitrile moiety, and a trifluoromethyl substituent on a benzene ring, presents a unique landscape of reactivity. This document provides an in-depth technical exploration of the principal reactive sites of this molecule, offering a guide for its strategic utilization in complex organic synthesis. We will delve into the reactivity of the amino and nitrile functional groups, the susceptibility of the aromatic ring to substitution, and the electronic influence of the trifluoromethyl group. This guide includes a summary of key reactions, illustrative reaction pathways, and a compilation of relevant data to aid researchers in harnessing the synthetic potential of this versatile building block.

Introduction to this compound

This compound, with the CAS number 654-70-6, is a substituted aromatic compound of significant interest in medicinal chemistry.[2] It serves as a crucial precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including the anti-cancer drug bicalutamide.[3] The molecule's utility stems from the presence of three distinct functional groups—an amino group (-NH₂), a nitrile group (-C≡N), and a trifluoromethyl group (-CF₃)—each offering specific avenues for chemical modification. Understanding the interplay of the electronic properties of these groups is paramount to predicting and controlling the molecule's reactivity.

Analysis of Key Reactive Sites

The reactivity of this compound is governed by the individual characteristics of its functional groups and their collective influence on the aromatic system.

The Amino Group (-NH₂)

The primary amino group is a potent nucleophile and an activating group on the aromatic ring. Its lone pair of electrons can readily participate in reactions with electrophiles.

-

Diazotization: The amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5] This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities.

-

Acylation: The nucleophilic nitrogen can react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new structural motifs.

-

Alkylation: The amino group can also undergo alkylation, although overalkylation can be a challenge.

The Nitrile Group (-C≡N)

The nitrile group is a versatile functional group that can undergo several important transformations.

-

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., with Raney nickel), or other hydride reagents.[6][7] This provides a route to introduce an aminomethyl group.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH), offering a pathway to synthesize carboxylic acid derivatives.

-

Partial Reduction to Aldehyde: Reagents like diisobutylaluminium hydride (DIBAL-H) can achieve the partial reduction of the nitrile to an aldehyde (-CHO).[7]

The Aromatic Ring

The benzene ring itself is a site for electrophilic and, under certain conditions, nucleophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

-

Electron-Donating Group: The amino group is a strong activating group and is ortho-, para-directing.

-

Electron-Withdrawing Groups: The trifluoromethyl group and the nitrile group are both strong deactivating groups and are meta-directing.

The positions on the ring are numbered starting from the carbon bearing the nitrile group as position 1. Therefore, the substituents are at positions 2 (-CF₃) and 4 (-NH₂). The powerful activating and ortho-, para-directing effect of the amino group at position 4 will dominate, directing incoming electrophiles to positions 3 and 5.

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is generally unreactive under common synthetic conditions but plays a crucial role in modifying the electronic properties of the molecule. Its presence deactivates the aromatic ring towards electrophilic substitution and influences the acidity/basicity of the other functional groups.

Key Reactions and Synthetic Pathways

The following diagrams illustrate the principal reaction pathways originating from the key reactive sites of this compound.

Caption: Key reactions of the amino group.

Caption: Key reactions of the nitrile group.

Caption: Regioselectivity of electrophilic aromatic substitution.

Quantitative Data Summary

| Reactive Site | Reaction | Reagents | Typical Outcome/Yield | Reference |

| Amino Group | Diazotization | NaNO₂, aq. acid | Formation of diazonium salt, used in situ. | [4],[5] |

| Acylation | Acetyl chloride, pyridine | High yield of the corresponding amide. | General Knowledge | |

| Nitrile Group | Reduction | LiAlH₄ in ether or THF | High yield of the primary amine. | [6],[7] |

| Hydrolysis | Conc. H₂SO₄ or NaOH, heat | Good yield of the carboxylic acid. | General Knowledge | |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Substitution at positions 3 and/or 5. | General Knowledge |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on established chemical transformations, the following are representative procedures.

Protocol for Diazotization and Sandmeyer Reaction (Illustrative)

-

Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction (e.g., Bromination): In a separate flask, prepare a solution or suspension of copper(I) bromide in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

Protocol for Nitrile Reduction to a Primary Amine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of this compound in the same dry solvent.

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). Cautiously quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Work-up: Filter the resulting solids and wash them thoroughly with the ethereal solvent. Combine the filtrates, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation or chromatography.

Conclusion

This compound is a highly functionalized building block with well-defined reactive sites. The amino group offers opportunities for diazotization and acylation, the nitrile group can be readily transformed into an amine or carboxylic acid, and the aromatic ring can undergo selective electrophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the overall reactivity profile of the molecule. A thorough understanding of these reactive sites and their interplay is essential for the strategic design of synthetic routes to novel and complex pharmaceutical agents. This guide provides a foundational understanding to aid researchers in leveraging the full synthetic potential of this valuable intermediate.

References

- 1. The Essential Role of this compound in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. This compound | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 654-70-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Research Landscape of 4-Amino-2-(trifluoromethyl)benzonitrile

Executive Summary: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) is a fluorinated aromatic amine that has emerged as a pivotal building block in modern synthetic chemistry. Its unique trifluoromethyl, amino, and nitrile functionalities make it a highly reactive and versatile intermediate.[1] This technical guide provides an in-depth analysis of its physicochemical properties, established synthesis protocols, and key experimental methodologies. The primary focus is to illuminate promising research avenues in medicinal chemistry, agrochemical development, and advanced organic synthesis for researchers, scientists, and drug development professionals.

Introduction

This compound is a specialized chemical intermediate recognized for its critical role in the synthesis of complex organic molecules.[1] The presence of a trifluoromethyl (-CF3) group ortho to a nitrile (-CN) and para to an amine (-NH2) group on a benzene ring confers distinct electronic properties and reactivity. The electron-withdrawing nature of the -CF3 and -CN groups enhances the chemical versatility of the molecule, while the amino group provides a key reactive site for derivatization.[2] Its most prominent application is in the pharmaceutical industry as a precursor for advanced therapeutic agents, particularly in oncology.[3] It is a known starting material for the nonsteroidal antiandrogen bicalutamide and a key intermediate for enzalutamide, both used in the treatment of prostate cancer.[4][5] Furthermore, its utility extends to the synthesis of benzimidazoles for potential breast cancer therapies and various other pharmacologically active compounds.[6][7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 654-70-6 | [8] |

| Molecular Formula | C₈H₅F₃N₂ | [8] |

| Molecular Weight | 186.13 g/mol | [8] |

| IUPAC Name | This compound | [9] |

| Synonyms | 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-(trifluoromethyl)aniline | [9] |

| Appearance | Solid (White to cream to brown powder or lumps) | [10] |

| Melting Point | 141-145 °C | [11] |

| Purity | ≥97% (typical commercial grade) | [3][11] |

Synthesis of this compound

Two distinct, scalable synthesis protocols are prominently cited, each offering different advantages in terms of starting materials and reaction conditions.

Protocol 1: From 4-amino-2-trifluoromethylbenzaldehyde

This method involves the conversion of a benzaldehyde precursor to the nitrile.

Experimental Protocol:

-

To a 500L reactor, add 18.8 kg of 4-amino-2-trifluoromethylbenzaldehyde, 200 kg of toluene, 1.88 kg of acetic acid, and 11.45 kg of ammonium bisulfate.[8]

-

Heat the mixture to reflux and maintain for 16 hours.[8]

-

After reflux, add 200 kg of water and 3 kg of sodium hydroxide. Stir the mixture for 1 hour.[8]

-

Allow the layers to stand and separate for 1 hour. Discard the aqueous layer and retain the organic (oil) layer.[8]

-

Reduce the volume of the organic layer by distilling off 100 kg of toluene under reduced pressure.[8]

-

Cool the remaining solution to between -5 °C and 0 °C to induce crystallization.[8]

-

Filter the solid product to obtain 4-amino-2-trifluoromethylbenzonitrile.[8]

Protocol 2: From m-Trifluoromethyl Fluorobenzene

This three-step industrial process begins with a more fundamental starting material.[12][13]

Experimental Protocol:

-

Positioning Bromination: React m-trifluoromethylfluorobenzene with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux for 5-7 hours to yield 4-fluoro-2-trifluoromethyl bromobenzene.[14]

-

Cyano Group Replacement: The resulting bromobenzene is reacted with cuprous cyanide in quinoline under reflux for approximately 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated via steam distillation.[14]

-

Ammonolysis Substitution: Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile intermediate in ethanol. Charge a sealed reactor with this solution and liquid ammonia (molar ratio of 1.5:1 ammonia to nitrile). Heat to 120-122 °C for 8-10 hours.[12][13] The crude product is then purified by recrystallization from toluene.[13]

| Synthesis Method | Starting Material | Yield | Purity | Reference(s) |

| Protocol 1 | 4-amino-2-trifluoromethylbenzaldehyde | 98.9% | 99.9% | [8] |

| Protocol 2 | m-Trifluoromethyl Fluorobenzene | 73-75% (overall) | >99% | [12][13] |

Potential Research Areas

The unique structure of this compound makes it a valuable scaffold for exploration in several scientific domains.

Medicinal Chemistry & Drug Discovery

This is the most established and promising field for future research.

The compound is a known precursor to non-steroidal androgen receptor modulators.[3][6] Research in this area can focus on designing novel AR antagonists with improved efficacy against resistance-mutations. The core structure can be elaborated to optimize binding to the ligand-binding domain (LBD) of the androgen receptor, preventing its nuclear translocation and subsequent transcription of pro-survival genes.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 13. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 14. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

The Crucial Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a pivotal intermediate in the pharmaceutical industry. Valued for its role in the production of high-value active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-androgen bicalutamide, the efficient synthesis of this compound is of significant interest. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for core reactions.

Historical Perspective and Key Synthetic Strategies

An earlier synthetic approach involved a four-step sequence starting from o-trifluoromethylaniline. This method included diazotization, nitration, amino substitution, and subsequent reduction of the nitro group to the desired amine. However, this route was often hampered by issues such as the use of harsh reagents, moderate yields, and challenges in purification.

More contemporary and industrially favored methods have focused on achieving higher yields and process efficiency. A widely adopted three-step synthesis, primarily documented in patent literature, commences with m-trifluoromethyl fluorobenzene. This modern approach is characterized by the following key transformations:

-

Positional Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.

-

Cyanation via Nucleophilic Aromatic Substitution: Displacement of a leaving group with a cyanide ion.

-

Ammonolysis: Introduction of the amino group.

This three-step process has proven to be more efficient and cost-effective for large-scale production.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison of the primary synthetic methodologies, the following table summarizes the key quantitative data associated with the modern three-step synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. Bromination | m-Trifluoromethyl fluorobenzene | Dibromohydantoin, Glacial Acetic Acid, Conc. H₂SO₄ | Glacial Acetic Acid | Reflux | 5 - 7 | High | - |

| 2. Cyanation | 4-Fluoro-2-(trifluoromethyl)bromobenzene | Cuprous Cyanide, Quinoline | Quinoline | Reflux | ~20 | High | - |

| 3. Ammonolysis | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia, Ethanol | Ethanol | 120 - 122 | 8 - 10 | 73 - 75 (overall) | >99 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the modern, three-step synthesis of this compound, as adapted from patent literature.

Step 1: Positional Bromination of m-Trifluoromethyl fluorobenzene

Objective: To synthesize 4-Fluoro-2-(trifluoromethyl)bromobenzene.

Procedure:

-

To a suitable reaction vessel, add m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

The mixture is stirred and heated to reflux.

-

Dibromohydantoin is added portion-wise to the refluxing mixture. The molar ratio of dibromohydantoin to m-trifluoromethyl fluorobenzene is maintained at approximately 0.6:1.

-

The reaction is continued at reflux for a period of 5 to 7 hours.

-

Upon completion, the reaction mixture is cooled and washed with ice water to precipitate the product.

-

The solid product, 4-Fluoro-2-(trifluoromethyl)bromobenzene, is collected by filtration.

Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

Objective: To synthesize 4-Fluoro-2-(trifluoromethyl)benzonitrile.

Procedure:

-

In a reaction vessel equipped for distillation, quinoline and cuprous cyanide are combined.

-

The 4-Fluoro-2-(trifluoromethyl)bromobenzene obtained from the previous step is added dropwise to the stirred, refluxing quinoline and cuprous cyanide mixture. The molar ratio of cuprous cyanide to the bromo-compound is approximately 1-1.1:1.

-

The reaction is maintained at reflux for approximately 20 hours.

-

The product, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is isolated from the reaction mixture by steam distillation.

Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Objective: To synthesize this compound.

Procedure:

-

The 4-Fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol in a sealed reaction vessel.

-

Liquid ammonia is introduced into the solution. The molar ratio of liquid ammonia to the benzonitrile derivative is approximately 1.5:1.

-

The sealed vessel is heated to approximately 120-122°C and the reaction is maintained for 8 to 10 hours.

-

After cooling, the crude this compound is obtained.

-

The crude product is purified by recrystallization from toluene to yield the final product with a purity of over 99%.[1][2]

Synthetic Pathway Visualization

The logical workflow of the modern three-step synthesis of this compound is illustrated in the following diagram.

Caption: Modern three-step synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process in the manufacturing of essential pharmaceuticals. The evolution from older, less efficient methods to the modern three-step synthesis highlights the advancements in process chemistry, leading to higher yields, purity, and scalability. This guide provides researchers and drug development professionals with a detailed understanding of the key synthetic routes, enabling further optimization and application of this important chemical intermediate.

References

Methodological & Application

Synthetic Routes for the Preparation of 4-Amino-2-(trifluoromethyl)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical industry.[1] The following sections outline two distinct and effective synthetic routes, complete with experimental procedures, quantitative data, and process visualizations to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a starting material for the nonsteroidal antiandrogen bicalutamide.[2] Its molecular structure, featuring amino, nitrile, and trifluoromethyl groups, makes it a versatile precursor for creating complex therapeutic agents.[1] The demand for high-purity this compound necessitates robust and scalable synthetic methods. This document details two such methods: a three-step synthesis commencing from m-trifluoromethyl fluorobenzene and a high-yielding single-step conversion from 4-amino-2-(trifluoromethyl)benzaldehyde.

Data Presentation: A Comparative Analysis of Synthetic Routes

The quantitative data for the two primary synthetic routes are summarized in the table below for straightforward comparison of their respective efficiencies and outcomes.

| Parameter | Route 1: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene | Route 2: One-Step Synthesis from 4-Amino-2-(trifluoromethyl)benzaldehyde |

| Starting Material | m-Trifluoromethyl fluorobenzene | 4-Amino-2-(trifluoromethyl)benzaldehyde |

| Key Intermediates | 4-Fluoro-2-trifluoromethylbromobenzene, 4-Fluoro-2-trifluoromethylbenzonitrile | N/A |

| Overall Yield | 73% - 75%[3][4] | 98.9%[5] |

| Product Purity | > 99% (typically 99.2% - 99.3% by HPLC)[3][4] | 99.9%[5] |

| Number of Steps | 3 | 1 |

Synthetic Route 1: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene

This route provides a scalable and industrially relevant method for the preparation of this compound.[3][4] The synthesis proceeds through positional bromination, cyanation, and subsequent ammonolysis.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-trifluoromethylbromobenzene

-

To a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, add m-trifluoromethyl fluorobenzene, glacial acetic acid (4-5 L per kg of starting material), and concentrated sulfuric acid (5-20% by weight of the starting material).[3]

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin (0.6 molar equivalents relative to the starting material) portion-wise over a period of time.[3]

-

Maintain the reaction at reflux for 5-7 hours.[3]

-

After the reaction is complete, cool the mixture and quench with ice water.

-

The product, 4-fluoro-2-trifluoromethylbromobenzene, will precipitate and can be isolated by filtration and washing with water.

Step 2: Synthesis of 4-Fluoro-2-trifluoromethylbenzonitrile

-

In a suitable reaction vessel, charge quinoline and cuprous cyanide.

-

Heat the mixture to reflux with stirring.

-

Add the 4-fluoro-2-trifluoromethylbromobenzene obtained from Step 1 dropwise to the refluxing mixture.

-

Continue to reflux for an appropriate time to ensure complete reaction.

-

The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by distillation.[3]

Step 3: Synthesis of this compound

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol.

-

Transfer the solution to a sealed pressure reactor.

-

Introduce liquid ammonia into the reactor.

-

Heat the sealed reactor to approximately 120°C and maintain for 8-10 hours.[3][4]

-

After cooling, the crude product is obtained by removal of the solvent.

-

The crude this compound is then purified by recrystallization from toluene to yield the final product with high purity.[3][4]

Workflow Diagram

Caption: Workflow for the three-step synthesis of this compound.

Synthetic Route 2: One-Step Synthesis from 4-Amino-2-(trifluoromethyl)benzaldehyde

This route offers a highly efficient and direct conversion of the corresponding aldehyde to the desired nitrile, characterized by its excellent yield and purity.[5]

Experimental Protocol

-

In a 500 L reactor, charge 4-amino-2-trifluoromethylbenzaldehyde (18.8 kg), toluene (200 kg), acetic acid (1.88 kg), and ammonium bisulfate (11.45 kg).[5]

-

Heat the mixture to reflux and maintain for 16 hours.[5]

-

After the reaction is complete, add 200 kg of water and 3 kg of sodium hydroxide.

-

Stir the mixture for 1 hour, then allow the layers to separate for 1 hour.

-

Separate the aqueous layer and discard it.

-

Retain the organic (toluene) layer.

-

Reduce the volume of the toluene layer by distilling off approximately 100 kg of toluene under reduced pressure.

-

Cool the remaining solution to -5 to 0°C to induce crystallization.

-

Filter the solid product and dry to obtain 18.4 kg of this compound.[5]

Workflow Diagram

Caption: Workflow for the one-step synthesis of this compound.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound. The three-step synthesis starting from m-trifluoromethyl fluorobenzene is a well-established industrial process capable of producing high-purity material on a large scale. The one-step conversion from 4-amino-2-(trifluoromethyl)benzaldehyde, while dependent on the availability of the starting aldehyde, offers an exceptionally high-yielding and direct alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and process optimization capabilities. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

- 1. The Essential Role of this compound in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical manufacturing.[1] The synthesis is a three-step process starting from m-trifluoromethyl fluorobenzene, involving bromination, cyanation, and ammonolysis.[2][3] This method is noted for its use of readily available materials, a simple process, and a high-purity final product.[2][3]

Overall Reaction Scheme

The synthesis of this compound is achieved through the following three-step reaction pathway:

-

Positional Bromination: m-Trifluoromethylfluorobenzene is first brominated to produce 4-fluoro-2-trifluoromethyl bromobenzene.[2][3]

-

Cyanation: The resulting 4-fluoro-2-trifluoromethyl bromobenzene undergoes a cyano group replacement to yield 4-fluoro-2-trifluoromethylbenzonitrile.[2][3]

-

Ammonolysis: Finally, an ammonolysis substitution reaction on 4-fluoro-2-trifluoromethylbenzonitrile produces the target molecule, this compound.[2][3]

Quantitative Data Summary

The following table summarizes the typical yields and purity of the final product as reported in the literature.

| Step | Product | Yield | Purity (by HPLC) |

| 1 | 4-Fluoro-2-trifluoromethyl bromobenzene | - | - |

| 2 | 4-Fluoro-2-trifluoromethylbenzonitrile | - | - |

| 3 | This compound | 73-75% (overall) | >99% |

Data compiled from patent literature.[2][3]

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids, liquid ammonia, and cuprous cyanide with extreme caution.

Step 1: Synthesis of 4-Fluoro-2-trifluoromethyl bromobenzene

This step involves the selective bromination of m-trifluoromethylfluorobenzene.

Materials:

-

m-Trifluoromethylfluorobenzene

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Dibromohydantoin

-

Ice water

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid. The molar ratio of dibromohydantoin to m-trifluoromethylfluorobenzene should be 0.6:1.[2]

-

Mix and stir the solution while heating to reflux.

-

Add dibromohydantoin in portions to control the reaction.

-

Maintain the reaction at reflux for 5 to 7 hours.[2]

-

After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.

-

Wash the precipitate with water to obtain 4-fluoro-2-trifluoromethyl bromobenzene.